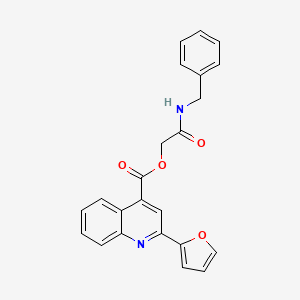
2-(Benzylamino)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-359820 involves several steps, starting with the preparation of 4-quinolinecarboxylic acid. This intermediate is then reacted with 2-furanyl and 2-oxo-2-[(phenylmethyl)amino]ethyl ester under specific reaction conditions to yield the final product
Chemical Reactions Analysis
WAY-359820 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-359820 may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
WAY-359820 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying the reactivity of quinoline derivatives. In biology, it is employed to investigate the role of Bcl-2 proteins in apoptosis and cell survival. In medicine, WAY-359820 is being explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting Bcl-2 proteins .
Mechanism of Action
The mechanism of action of WAY-359820 involves the inhibition of Bcl-2 proteins, which are key regulators of apoptosis. By binding to these proteins, WAY-359820 disrupts their function, leading to the activation of pro-apoptotic pathways and subsequent cell death. This mechanism is particularly relevant in cancer research, where the overexpression of Bcl-2 proteins is often associated with resistance to chemotherapy and poor prognosis .
Comparison with Similar Compounds
WAY-359820 is unique in its ability to selectively inhibit Bcl-2 proteins. Similar compounds include other Bcl-2 inhibitors such as ABT-199 (venetoclax) and ABT-737. While these compounds also target Bcl-2 proteins, WAY-359820 has distinct structural features that may confer different binding affinities and selectivities . This uniqueness makes WAY-359820 a valuable tool for studying the specific roles of Bcl-2 proteins in various biological processes.
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H18N2O4/c26-22(24-14-16-7-2-1-3-8-16)15-29-23(27)18-13-20(21-11-6-12-28-21)25-19-10-5-4-9-17(18)19/h1-13H,14-15H2,(H,24,26) |
InChI Key |
PIPJWZGFHPLOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


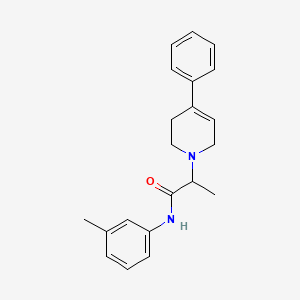
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B10806218.png)
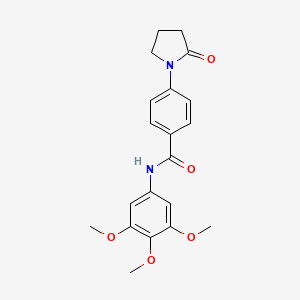
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate](/img/structure/B10806233.png)
![N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10806235.png)
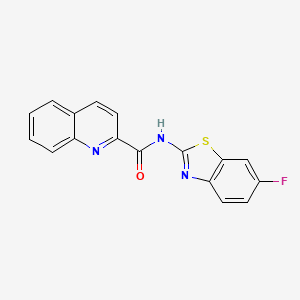
![N-benzyl-2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B10806240.png)
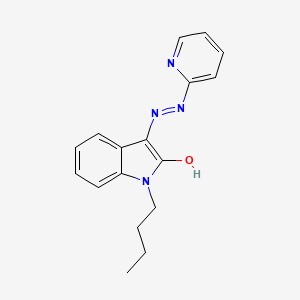
![[2-(5-Methoxycarbonyl-2-methylanilino)-2-oxoethyl] 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10806248.png)
![2-[(2-oxo-2h-chromen-7-yl)oxy]-N-phenethylacetamide](/img/structure/B10806251.png)
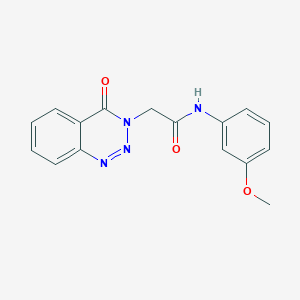
![Methyl 2-[(9,10,10-trioxothioxanthene-3-carbonyl)amino]acetate](/img/structure/B10806270.png)
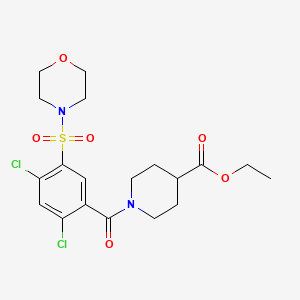
![(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide](/img/structure/B10806291.png)
